Cas no 2228161-29-1 (3-(2,2,3,3-tetramethylcyclopropyl)piperidine)

3-(2,2,3,3-tetramethylcyclopropyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,2,3,3-tetramethylcyclopropyl)piperidine
- EN300-1804594
- 2228161-29-1
-
- インチ: 1S/C12H23N/c1-11(2)10(12(11,3)4)9-6-5-7-13-8-9/h9-10,13H,5-8H2,1-4H3
- InChIKey: QCSQCYQEPPDRGG-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(C1)C1C(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 181.183049738g/mol
- どういたいしつりょう: 181.183049738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12Ų
3-(2,2,3,3-tetramethylcyclopropyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1804594-0.5g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1804594-0.05g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1804594-5.0g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1804594-5g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1804594-0.1g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1804594-0.25g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1804594-1g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1804594-10g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1804594-1.0g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1804594-10.0g |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine |
2228161-29-1 | 10g |
$6082.0 | 2023-06-03 |
3-(2,2,3,3-tetramethylcyclopropyl)piperidine 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
3-(2,2,3,3-tetramethylcyclopropyl)piperidineに関する追加情報
Introduction to 3-(2,2,3,3-tetramethylcyclopropyl)piperidine (CAS No. 2228161-29-1)
3-(2,2,3,3-tetramethylcyclopropyl)piperidine (CAS No. 2228161-29-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a tetramethylcyclopropyl substituent. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The piperidine moiety is a common structural motif found in numerous biologically active compounds, including many approved drugs. Piperidines are known for their ability to modulate various biological targets, such as receptors, enzymes, and ion channels. The addition of the tetramethylcyclopropyl group to the piperidine ring introduces steric hindrance and alters the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific targets.
Recent studies have explored the pharmacological properties of 3-(2,2,3,3-tetramethylcyclopropyl)piperidine. One notable area of research is its potential as a ligand for serotonin receptors. Serotonin receptors play a crucial role in regulating mood, sleep, and other physiological processes. Compounds that can selectively bind to these receptors have the potential to treat a variety of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
A study published in the Journal of Medicinal Chemistry reported that 3-(2,2,3,3-tetramethylcyclopropyl)piperidine exhibits high affinity for the serotonin 5-HT1A receptor. This receptor subtype is particularly important in the treatment of depression and anxiety disorders. The compound's ability to selectively bind to this receptor suggests that it may have therapeutic potential in these areas. Further preclinical studies are underway to evaluate its efficacy and safety profile.
In addition to its potential as a serotonin receptor ligand, 3-(2,2,3,3-tetramethylcyclopropyl)piperidine has also shown promise in other therapeutic areas. For instance, preliminary research indicates that it may have anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular disease and neurodegenerative disorders. Compounds with anti-inflammatory activity could provide new treatment options for these conditions.
The synthetic route for 3-(2,2,3,3-tetramethylcyclopropyl)piperidine has been optimized to ensure high yields and purity. The synthesis involves several key steps, including the formation of the tetramethylcyclopropyl intermediate and its subsequent coupling with a piperidine derivative. The use of modern synthetic techniques and catalysts has facilitated the efficient production of this compound on both laboratory and industrial scales.
The physicochemical properties of 3-(2,2,3,3-tetramethylcyclopropyl)piperidine, such as solubility and stability, have been thoroughly characterized. These properties are crucial for its formulation into various dosage forms suitable for different routes of administration. For example, its solubility in aqueous solutions can be enhanced through the use of appropriate solubilizing agents or by modifying its chemical structure.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like 3-(2,2,3,3-tetramethylcyclopropyl)piperidine. Preclinical studies have demonstrated promising results in animal models of depression and anxiety. However, more extensive clinical trials are needed to confirm these findings in human subjects. The compound's pharmacokinetic profile will also be closely monitored to ensure optimal dosing regimens.
In conclusion, 3-(2,2,3,3-tetramethylcyclopropyl)piperidine (CAS No. 2228161-29-1) represents a promising new compound with potential applications in the treatment of neurological and psychiatric disorders. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development. Ongoing research aims to elucidate its full therapeutic potential and pave the way for its eventual use as a novel therapeutic agent.
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